Mal-propionylamido-PEG7-NHS acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

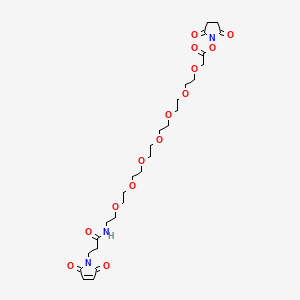

Mal-propionylamido-PEG7-NHS acetate is a polyethylene glycol (PEG) derivative that features a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable amide bonds with primary amines and thiol groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG7-NHS acetate typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

Mal-propionylamido-PEG7-NHS acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

Primary Amines: React with the NHS ester under mild conditions (pH 7-9) to form amide bonds.

Thiol Groups: React with the maleimide group under neutral to slightly basic conditions to form thioether bonds.

Major Products

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with thiol groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antibody-Drug Conjugates (ADCs)

- Mal-propionylamido-PEG7-NHS acetate is utilized to create ADCs by linking cytotoxic drugs to monoclonal antibodies. This targeted approach enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy.

- Case Study : A study demonstrated the successful conjugation of an anticancer drug to an antibody using this linker, resulting in improved selectivity towards cancer cells and enhanced therapeutic outcomes.

-

Biomaterials Functionalization

- The compound is employed to functionalize biomaterials, such as hydrogels and scaffolds, enhancing their biocompatibility and stability. The maleimide-thiol reaction promotes cell adhesion, which is crucial for tissue engineering applications.

- Data Table :

Biomaterial Type Application Outcome Hydrogels Tissue scaffolding Improved cell adhesion and proliferation Scaffolds Regenerative medicine Enhanced integration with host tissue -

Diagnostics and Imaging Agents

- The ability to conjugate imaging agents (e.g., fluorophores) through maleimide reactions allows for the development of highly specific diagnostic probes.

- Case Study : Researchers developed a fluorescent probe using this compound for tracking cellular uptake in live cells, demonstrating its utility in real-time imaging studies.

-

Peptide and Protein Modification

- PEGylation using this compound reduces the immunogenicity of peptide and protein drugs, extending their circulation half-life in vivo.

- Data Table :

Drug Type Modification Method Result Peptides PEGylation Increased stability Proteins Conjugation Enhanced bioavailability -

Gene Delivery Systems

- This compound is also explored in the context of nucleic acid delivery systems, where it aids in the stabilization and delivery of RNA-based therapeutics.

- Case Study : A study highlighted its role in improving the delivery efficiency of siRNA, leading to significant gene silencing effects in target cells.

Mecanismo De Acción

The mechanism of action of Mal-propionylamido-PEG7-NHS acetate involves the formation of stable covalent bonds with target molecules. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the precise conjugation of biomolecules, enhancing their stability and functionality .

Comparación Con Compuestos Similares

Similar Compounds

Mal-amido-PEG-NHS ester: Similar structure but with different PEG chain lengths.

Mal-amido-PEG-acetic acid: Lacks the NHS ester group, used for different conjugation strategies.

Mal-PEG-NHS ester: Similar functionality but with variations in the PEG chain length and reactive groups.

Uniqueness

Mal-propionylamido-PEG7-NHS acetate is unique due to its specific combination of a maleimide group and an NHS ester, which allows for versatile conjugation with both amines and thiols. This dual reactivity makes it highly valuable in bioconjugation and drug delivery applications .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N3O14/c31-22(5-7-29-23(32)1-2-24(29)33)28-6-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-27(36)44-30-25(34)3-4-26(30)35/h1-2H,3-21H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOOHTIEEISHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O14 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.